molecular formula C11H13F3O B13184571 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene

1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene

Cat. No.: B13184571
M. Wt: 218.21 g/mol
InChI Key: AFWVAQIIJPBXSP-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group and a 2-methylpropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by purification processes such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or hydrocarbons.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide, elevated temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features and potential pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological membranes or proteins. This interaction can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Methylpropyl)-4-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position on the benzene ring.

    1-(2-Methylpropyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethoxy group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

1-(2-methylpropyl)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H13F3O/c1-8(2)6-9-4-3-5-10(7-9)15-11(12,13)14/h3-5,7-8H,6H2,1-2H3

InChI Key

AFWVAQIIJPBXSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

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